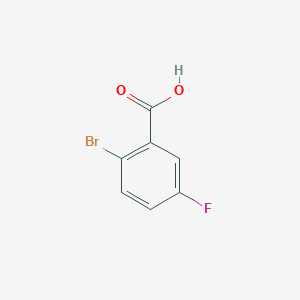![molecular formula C11H12F3NO B182620 N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 2339-19-7](/img/structure/B182620.png)
N-[3-(trifluoromethyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. TFB is a synthetic compound that belongs to the class of amides, and it has been found to have various biological activities.
作用机制
The exact mechanism of action of N-[3-(trifluoromethyl)phenyl]butanamide is not fully understood, but it has been suggested that it acts through the inhibition of various molecular targets. This compound has been found to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, this compound has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit voltage-gated sodium channels, which leads to a decrease in the excitability of neurons. This compound has also been found to inhibit the NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit histone deacetylases, which leads to an increase in the acetylation of histones and the regulation of gene expression.
实验室实验的优点和局限性
N-[3-(trifluoromethyl)phenyl]butanamide has several advantages as a pharmacological tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been found to have various biological activities, which makes it a useful tool for studying pain, inflammation, and cancer. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. In addition, this compound may have off-target effects that could complicate its use as a pharmacological tool.
未来方向
There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its mechanism of action, including its effects on other molecular targets. Another direction is to study the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for pain, inflammation, and cancer. In addition, this compound could be used as a starting point for the development of new compounds with improved pharmacological properties.
合成方法
The synthesis of N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with butanamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The purity of the product can be improved through recrystallization.
科学研究应用
N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biological activities, which makes it a useful pharmacological tool for scientific research. It has been used in studies related to pain, inflammation, and cancer. This compound has been found to have analgesic effects in animal models of pain, and it has been suggested that it acts through the inhibition of voltage-gated sodium channels. This compound has also been found to have anti-inflammatory effects, and it has been suggested that it acts through the inhibition of the NF-κB pathway. In addition, this compound has been found to have anticancer effects in vitro, and it has been suggested that it acts through the inhibition of histone deacetylases.
属性
CAS 编号 |
2339-19-7 |
|---|---|
分子式 |
C11H12F3NO |
分子量 |
231.21 g/mol |
IUPAC 名称 |
N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16) |
InChI 键 |
XHWKHSSEIHAIPC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
规范 SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



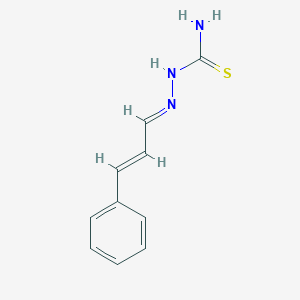
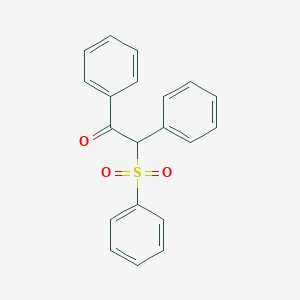
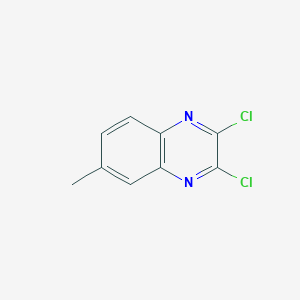
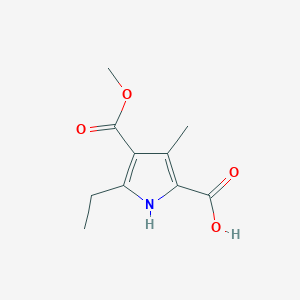
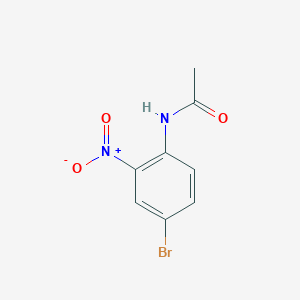
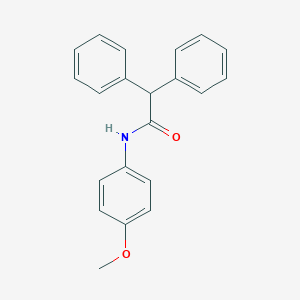
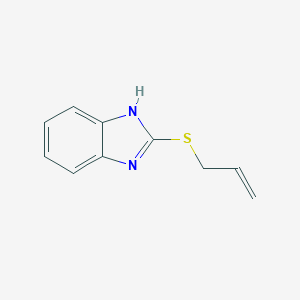
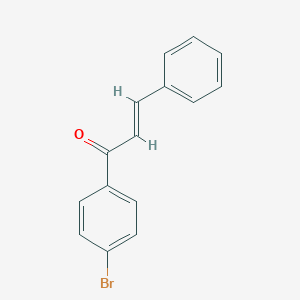
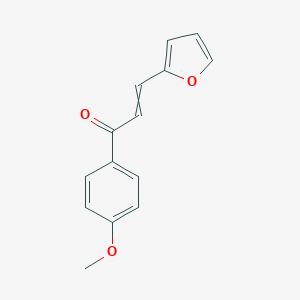

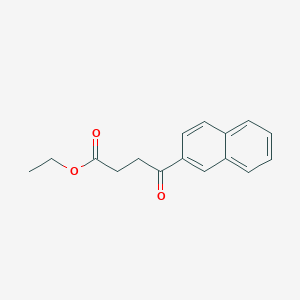
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

